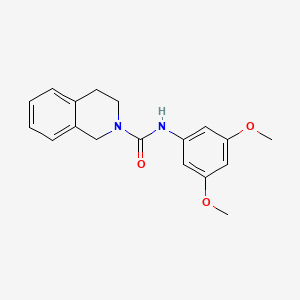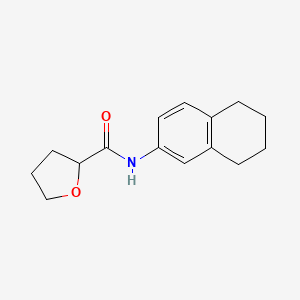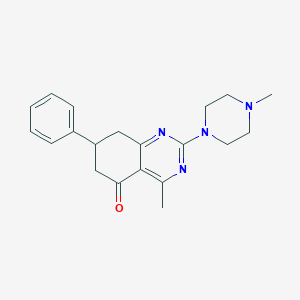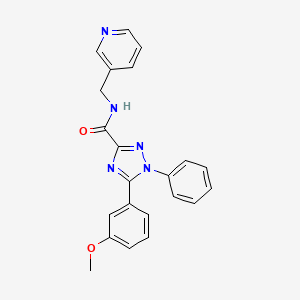![molecular formula C17H20N2O4S B4441651 N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)
N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that has been extensively studied due to its ability to inhibit a wide range of proteases.
Mecanismo De Acción
N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide inhibits serine proteases by reacting with the active site serine residue. This reaction results in the formation of a covalent bond between N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide and the serine residue, which irreversibly inhibits the protease.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of trypsin, chymotrypsin, and thrombin. In addition, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of plasmin, an enzyme involved in fibrinolysis. N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to inhibit the activity of cathepsin G, a protease involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its ability to irreversibly inhibit serine proteases. This makes it a useful tool for studying the activity of proteases in vitro. However, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has some limitations. It is not effective against all proteases, and its activity can be affected by the buffer conditions used in experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide. One area of research is the development of new protease inhibitors that are more effective than N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide. Another area of research is the study of the physiological roles of serine proteases and their inhibitors. Additionally, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide could be used in the development of new drugs for the treatment of diseases such as cancer and inflammation.
Conclusion:
In conclusion, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is a widely used serine protease inhibitor that has many scientific research applications. Its mechanism of action involves the irreversible inhibition of serine proteases. N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has a wide range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide, including the development of new protease inhibitors and the study of the physiological roles of serine proteases and their inhibitors.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is widely used in scientific research due to its ability to inhibit serine proteases. It is commonly used in the purification of proteins, particularly those that are sensitive to proteolysis. N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is also used in the study of blood coagulation, fibrinolysis, and platelet aggregation. In addition, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is used to inhibit proteases in cell culture experiments.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(2-methoxyethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-12-14(17(20)18-10-11-23-2)8-9-16(13)19-24(21,22)15-6-4-3-5-7-15/h3-9,12,19H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLRIPTCONHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441571.png)

![N-1-adamantyl-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441581.png)
![N-[1,4-diethyl-2,3-dioxo-7-(1-piperidinyl)-1,2,3,4-tetrahydro-6-quinoxalinyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B4441587.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4441592.png)

![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)

![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4441635.png)
![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441656.png)
